(20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione
Overview
Description
20alpha-dihydroprednisone is a glucocorticoid that is prednisone in which the oxo group at position 20 is replaced by a hydroxy group. It is a metabolite of prednisone found in human urine. It has a role as a human urinary metabolite. It is a 3-oxo-Delta(1),Delta(4)-steroid, an 11-oxo steroid, a 17alpha-hydroxy steroid, a 21-hydroxy steroid, a C21-steroid, a glucocorticoid and a 20-hydroxy steroid. It derives from a prednisone.
Scientific Research Applications
Synthesis and Chemical Modification
- Synthesis from Androsta-1, 4-diene-3, 17-dione : (20R)-17α, 20, 21-trihydroxypregna-1, 4-dien-3-one, with a D-ring moiety identical to cortisone, was partially synthesized from androsta-1, 4-diene-3, 17-dione. This synthesis serves as a model for producing adrenal steroid compounds (Sakamoto & Kato, 1976).
Biomedical Applications
Bioactive Compounds from Plants : In a study exploring Nerium oleander, compounds structurally similar to (20R)-17,20,21-trihydroxypregna-1,4-diene-3,11-dione demonstrated significant cytotoxic activity against human liver tumor cells (HepG2) and human lung carcinoma cells (A-549) (Bai et al., 2007).
Corticoid Synthesis : A study described the acylation and cyclic ketal formation in the synthesis of corticoids, starting with a compound structurally related to this compound. This is relevant to the production of anti-allergy/anti-asthma drugs (Mealy, Bayes, & Castaǹer, 2001).
Nuclear Binding in Tumor Cells : A study on mouse pituitary tumor cells used a glucocorticoid with a structure similar to this compound to examine nuclear binding and glucocorticoid receptor activation, which is significant for understanding steroid-receptor interactions (Miyabe & Harrison, 1983).
Mechanism of Action
Target of Action
The compound 1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE, also known as 20alpha-Dihydroprednisone or (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione, is a glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The name “glucocorticoid” is a portmanteau (glucose + cortex + steroid) and is composed from its role in the regulation of glucose metabolism, synthesis in the adrenal cortex, and its steroidal structure .
Mode of Action
It is functionally related to prednisone , a synthetic glucocorticoid drug that is particularly effective as an immunosuppressant . Prednisone is a prodrug that is converted by the liver into prednisolone, which is the active drug and also a steroid . Prednisolone decreases inflammation by suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability; it suppresses the immune system by reducing activity and volume of the lymphatic system .
Biochemical Pathways
These may include the suppression of both the inflammatory and immune responses, leading to decreased edema, erythema, and pruritus .
Pharmacokinetics
Prednisone and prednisolone, to which it is functionally related, show dose-dependent pharmacokinetics; an increase in dose leads to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins .
Result of Action
These may include decreased inflammation and suppression of the immune system .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,17-18,22,25-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAIDVARGWSZLM-GNIMZFFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2([C@@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857831 | |
Record name | (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600-92-0 | |
Record name | 20α-Dihydroprednisone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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